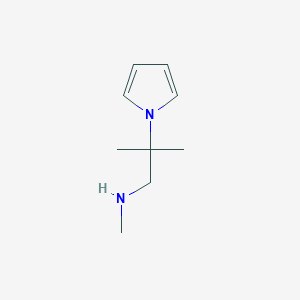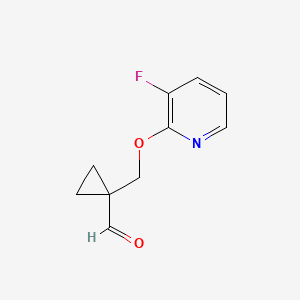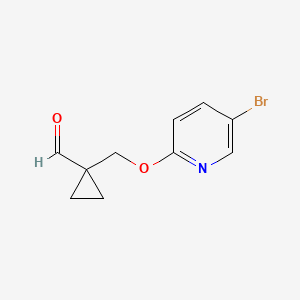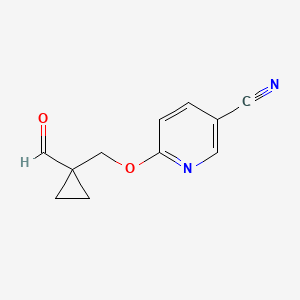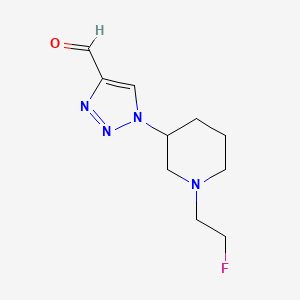
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups, including a piperidine ring, a 1,2,3-triazole ring, and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring (a six-membered ring with one nitrogen atom), a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and an aldehyde group (a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The nitrogen atoms in the piperidine and 1,2,3-triazole rings could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the functional groups. For example, the aldehyde group could influence its polarity, and the rings could influence its shape and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis and structural analysis of biologically active derivatives of 1,2,4-triazoles have been explored, with studies demonstrating the importance of various intermolecular interactions in the crystalline solid, such as C-H…F, C-H…S, C-H…N, C-H…O, C-H … π, and π … π interactions. These interactions play a crucial role in molecular packing, as revealed through computational procedures and Hirshfeld analysis (Shukla et al., 2017).
Biological Activities
- New series of 1,2,4-triazoles have been synthesized, starting from isonicotinic acid hydrazide, and evaluated for their antimicrobial activities. The study found that the newly synthesized compounds exhibited good to moderate antimicrobial activity, highlighting their potential in medicinal chemistry (Bayrak et al., 2009).
- Another study focused on the synthesis of novel 3-substituted 5,6-diphenyl-1,2,4-triazines, incorporating 1,2,3-triazole and piperidine rings, for their in vitro antifungal activity. Some compounds from this series were found to be equipotent to miconazole against certain fungal strains, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2010).
Application in Sensing and Detection
- A new fluorescence probe with intramolecular charge transfer and aggregation-induced emission enhancement performances was developed for highly selective and sensitive detection of homocysteine, showcasing the application potential of triazole derivatives in biochemical sensing and monitoring (Chu et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-5-14-4-1-2-10(7-14)15-6-9(8-16)12-13-15/h6,8,10H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPKHZNXTQKPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



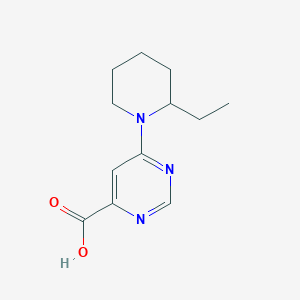
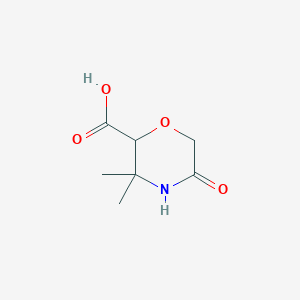
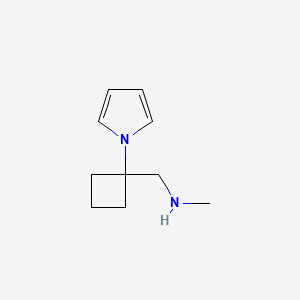


![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

